molecular formula C22H27F3N6O2 B2599183 (6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-2-yl)(4-(4-(6-(trifluoromethyl)pyridin-2-yl)piperazin-1-yl)piperidin-1-yl)methanone CAS No. 2034612-37-6

(6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-2-yl)(4-(4-(6-(trifluoromethyl)pyridin-2-yl)piperazin-1-yl)piperidin-1-yl)methanone

カタログ番号: B2599183
CAS番号: 2034612-37-6
分子量: 464.493
InChIキー: NBLLBJLCXFHBRO-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound contains several functional groups including pyrazolo, oxazin, piperazin, and piperidin rings. The presence of these functional groups suggests that the compound could have interesting biological activities .


Molecular Structure Analysis

The compound has a complex structure with multiple ring systems. The presence of nitrogen in the rings suggests that the compound could act as a ligand, binding to metal ions or other molecules .


Physical and Chemical Properties Analysis

The physical and chemical properties of a compound depend on its structure. The presence of multiple nitrogen atoms and aromatic rings could make the compound relatively stable and resistant to degradation .

科学的研究の応用

Molecular Interactions and Pharmacophore Models

Research has demonstrated the molecular interactions of related compounds with receptors, providing insights into their binding mechanisms. For example, studies have elucidated the conformational analysis and developed unified pharmacophore models for CB1 cannabinoid receptor ligands. This research highlights the importance of specific molecular conformations in receptor binding and suggests potential therapeutic applications in targeting cannabinoid receptors (J. Shim et al., 2002).

Antimicrobial Activity

Derivatives of this compound have been synthesized and evaluated for their antimicrobial properties. A study demonstrated the preparation of amide derivatives with promising variable and modest activity against bacteria and fungi. These findings contribute to the search for new antimicrobial agents and underscore the potential of these compounds in combating microbial infections (N. Patel et al., 2011).

Antagonist and Inverse Agonist Activities

Certain derivatives have been identified as antagonists or inverse agonists at cannabinoid receptors, offering potential therapeutic avenues for conditions mediated by these receptors. Research focusing on the CB1 receptor has revealed compounds that modulate receptor activity in a manner that could be beneficial for treating disorders related to cannabinoid system dysregulation (R. Landsman et al., 1997).

Structural Characterisation

The structural characterization of novel pyrazole carboxamide derivatives, including those with a piperazine moiety, has been conducted. X-ray crystallography and other spectroscopic methods have been used to confirm the structures of these compounds, contributing to our understanding of their potential biological activities (Hong-Shui Lv et al., 2013).

Synthesis and Characterization of Derivatives

The synthesis and characterization of new pyrazole and isoxazole derivatives have been explored for their potential as antibacterial and antifungal agents. Such studies are instrumental in the development of new compounds with enhanced biological activities and could lead to the discovery of novel therapeutic agents (P. Sanjeeva et al., 2022).

作用機序

The mechanism of action would depend on the biological target of the compound. Compounds with similar structures have been found to inhibit PDE4 isozymes, especially with a binding affinity for the PDE4B isoform .

将来の方向性

Future research could focus on synthesizing the compound and studying its biological activity. It could also involve modifying the structure to enhance its activity or reduce potential toxicity .

特性

IUPAC Name

6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-2-yl-[4-[4-[6-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl]piperidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H27F3N6O2/c23-22(24,25)18-3-1-4-19(26-18)29-12-10-28(11-13-29)16-5-8-30(9-6-16)21(32)17-15-20-31(27-17)7-2-14-33-20/h1,3-4,15-16H,2,5-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NBLLBJLCXFHBRO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN2C(=CC(=N2)C(=O)N3CCC(CC3)N4CCN(CC4)C5=CC=CC(=N5)C(F)(F)F)OC1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H27F3N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

464.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。